molecular formula C9H18N2O2 B13180459 Methyl 1-(2-aminoethyl)piperidine-4-carboxylate

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate

Cat. No.: B13180459
M. Wt: 186.25 g/mol
InChI Key: JZIKGAAARRDXBA-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate is a piperidine derivative characterized by a methyl ester at position 4 of the piperidine ring and a 2-aminoethyl substituent at position 1. The compound combines a rigid piperidine scaffold with a flexible aminoethyl side chain, creating a hybrid structure that balances hydrophilicity and lipophilicity. This unique architecture enables diverse applications in medicinal chemistry, particularly as a building block for drug discovery or a precursor for synthesizing bioactive molecules.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 1-(2-aminoethyl)piperidine-4-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-13-9(12)8-2-5-11(6-3-8)7-4-10/h8H,2-7,10H2,1H3

InChI Key

JZIKGAAARRDXBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-aminoethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the esterification of piperidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl ester is then reacted with 2-aminoethylamine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(2-aminoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name Substituent at Position 1 Key Functional Groups Key Properties
This compound 2-Aminoethyl Primary amine, methyl ester High hydrophilicity; potential for hydrogen bonding
Methyl 1-(3-aminopropyl)piperidine-4-carboxylate 3-Aminopropyl Primary amine, methyl ester Moderate lipophilicity; enhanced receptor affinity due to longer chain
Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate 3-Bromobenzoyl Brominated aromatic, methyl ester High reactivity in cross-coupling reactions; synthetic intermediate
Ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylate (4-Isopropylphenyl)methyl Aromatic, branched alkyl Increased lipophilicity; CNS activity potential
Methyl 1-(2-amino-2-oxoethyl)piperidine-4-carboxylate 2-Amino-2-oxoethyl Amide, methyl ester Stabilized hydrogen-bonding networks; protease inhibition potential

Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name logP (Predicted) Solubility (mg/mL) Metabolic Stability
This compound 0.8 12.5 (aqueous) Moderate (amine oxidation)
Methyl 1-(3-aminopropyl)piperidine-4-carboxylate 1.2 8.3 Low (chain-length-dependent)
Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate 2.5 0.5 High (aromatic stability)
Ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylate 3.1 0.2 Low (CYP450-mediated)

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